(5-Ethylthiophen-2-yl)boronic acid

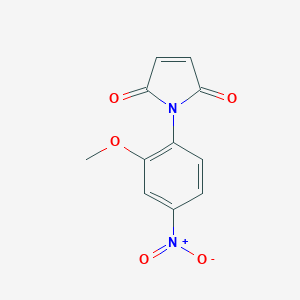

説明

Synthesis Analysis

The synthesis of derivatives similar to (5-Ethylthiophen-2-yl)boronic acid often involves palladium-catalyzed coupling reactions. A notable example is the preparation of α-(trifluoromethyl)ethenyl boronic acid from 2-bromotrifluoropropene, showcasing the utility of boronic acids in the formation of valuable chemical building blocks through one-pot reactions (Jiang et al., 2001).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be extensively studied through spectroscopic methods. For instance, an investigation into the structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, which shares structural motifs with (5-Ethylthiophen-2-yl)boronic acid, has provided insights into the optimized geometry and electronic structure of such compounds using methods like FT–IR, UV–Vis, and DFT calculations (Ceylan et al., 2016).

Chemical Reactions and Properties

Boronic acids participate in a variety of chemical reactions, displaying unique reactivities due to their Lewis acidic boron centers. They are essential for the formation of boronate esters with diols and are used in catalysis, such as in the hydrothiolation of conjugated dienes with thiols, demonstrating the regioselective synthesis capabilities of boronic acid catalysts (Kumar et al., 2019).

Physical Properties Analysis

The physical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the synthesis and fluorescent sensing properties of boron-modified polythiophenes show how the attachment of different substituents to the boron atom can result in varying luminescence properties, highlighting the impact of molecular design on the physical characteristics of these compounds (Sundararaman et al., 2005).

Chemical Properties Analysis

The chemical properties of (5-Ethylthiophen-2-yl)boronic acid and related compounds are marked by their ability to form reversible covalent bonds with diols, enabling their use in recognition, sensing, and assembly applications. This reversible binding capability is fundamental to the utility of boronic acids in creating dynamic molecular systems and for their function as selective receptors and sensors (Bull et al., 2013).

科学的研究の応用

Electrochromic Materials

Electrochromic materials, which change color upon electrical stimulation, have been developed using thiophene derivatives similar to (5-Ethylthiophen-2-yl)boronic acid. High-quality electrochromic polythiophenes were synthesized through electropolymerization, demonstrating potential for applications in smart windows, displays, and low-energy consumption devices (Alkan, Cutler, & Reynolds, 2003).

Organic Synthesis and Catalysis

The compound and its related derivatives are instrumental in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. A technique involving the use of copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the adaptability of thiophene boronic acids in forming diverse structures (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Insecticide Development

Dihaloaryl triazole compounds, which have shown significant efficacy against a range of insect pests, are synthesized using Suzuki couplings of halothiophene derivatives with boronic acids. This highlights the role of thiophene boronic acids in developing new insecticidal agents (Cudworth, Hegde, Yap, Guenthenspberger, Hamilton, Pechacek, Johnson, Bis, Tisdell, Dripps, Bruce, Dintenfass, Gifford, Karr, Kempe, McCormick, & Schoonover, 2007).

Polymer and Material Science

Boron and gallium esters derived from thiophene-based compounds have been explored for their potential in creating chelates with unique properties, useful in material science and catalysis (Gálvez-Ruíz, Solano-Ruiz, Sánchez-Ruiz, Contreras, & Flores‐Parra, 2007).

Sensing and Imaging

Thiophene derivatives bearing boronic acid groups have been designed for the highly sensitive fluorescence detection of ATP, indicating their potential in biochemical sensing and cellular imaging. Such materials offer a promising avenue for real-time bioanalytical applications and live cell imaging (Liu, Zhao, Cheng, Yao, & Lu, 2019).

Safety And Hazards

将来の方向性

Boronic acids, including “(5-Ethylthiophen-2-yl)boronic acid”, have a promising future in the field of organic synthesis. Their mild and functional group tolerant reaction conditions make them ideal for a variety of chemical reactions . Furthermore, the introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

特性

IUPAC Name |

(5-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCHLCSUUTVUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598884 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethylthiophen-2-yl)boronic acid | |

CAS RN |

162607-16-1 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethylthiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)

![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)